![molecular formula C9H11NO3 B179996 3-Amino-4-ethoxybenzoic acid CAS No. 875256-49-8](/img/structure/B179996.png)
3-Amino-4-ethoxybenzoic acid
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Overview
Description
“3-Amino-4-ethoxybenzoic acid” is a compound with the molecular weight of 181.19 . It is also known as “4-Carboxy-2-ethoxyaniline” or "2-Amino-5-carboxyphenetole" .
Molecular Structure Analysis
The InChI code for “3-Amino-4-ethoxybenzoic acid” is 1S/C9H11NO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2,10H2,1H3, (H,11,12)
. This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“3-Amino-4-ethoxybenzoic acid” is a solid at ambient temperature . It has a molecular weight of 181.19 .
Scientific Research Applications
1. Antiparasitic Activity
3-Amino-4-ethoxybenzoic acid has been identified for its potential antiparasitic activity, particularly against coccidiosis. Research has shown that certain derivatives of this compound, including 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives, demonstrate significant anti-coccidial properties (Rogers et al., 1964).
2. Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the waste-free synthesis of condensed heterocyclic compounds, particularly in reactions involving rhodium-catalyzed oxidative coupling with alkynes (Shimizu et al., 2009).
3. Organic Synthesis and Pharmaceutical Research
It serves as a precursor or intermediate in the synthesis of various organic and pharmaceutical compounds. For example, it has been used in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative used in metabolic studies of specific gastroprokinetic agents (Kato & Morie, 1996).
4. Study of GABA Uptake Inhibitors
Research has explored the role of analogs of 3-Amino-4-ethoxybenzoic acid in inhibiting GABA uptake, particularly focusing on glial and neuronal effects. This has implications for understanding and potentially treating neurological conditions (Falch et al., 1999).
5. Nucleic Acid Research
In the field of biochemistry, derivatives of 3-Amino-4-ethoxybenzoic acid have been used for the protection of exocyclic amino groups in nucleosides, which is crucial in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
6. Development of Fluorescent Derivatization Reagents
Derivatives of this compound have been developed as fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. This has applications in chromatography and fluorescence detection (Tsuruta & Kohashi, 1987).
Safety and Hazards
The safety information for “3-Amino-4-ethoxybenzoic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-4-hydroxybenzoic acid (3,4-ahba), is known to serve as a precursor for thermostable bioplastics .
Mode of Action
The exact mode of action of 3-Amino-4-ethoxybenzoic acid is currently unknown due to the lack of specific studies
Biochemical Pathways
It’s structurally similar compound, 3,4-ahba, is known to be involved in the synthesis of thermostable bioplastics . The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .
Action Environment
It’s structurally similar compound, 3,4-ahba, has been shown to have increased production under oxygen limitation .
properties
IUPAC Name |
3-amino-4-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUINBMMWMTTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589823 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethoxybenzoic acid | |
CAS RN |
875256-49-8 |
Source
|
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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